molecular formula C5H3F3N2O B2774375 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde CAS No. 2091369-84-3

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Cat. No. B2774375
CAS RN: 2091369-84-3
M. Wt: 164.087
InChI Key: VYKACKKAIKLQJO-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . Trifluoromethyl ketones are valuable synthetic targets and are used in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde and similar compounds often involves various methods to introduce the trifluoromethylation functionality . For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be analyzed using various techniques such as FT-RAMAN, IR, NLO, NBO, HOMO–LUMO analysis, and physicochemical descriptors . These techniques can provide insights into the nature of bonding and non-bonding interactions, dynamical conformational changes, and induced dipole moments .


Chemical Reactions Analysis

The trifluoromethyl group plays a significant role in various chemical reactions . For instance, trifluoromethyl-substituted compounds are often strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid . The trifluoromethyl group is also used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be inferred from similar compounds. For instance, trifluoromethyl ketones are known for their unique properties, including enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The trifluoromethyl group is a powerful tool in drug discovery due to its unique electronic properties. Researchers have explored derivatives of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde as potential drug candidates. By modifying the substituents on the pyrazole ring, scientists aim to enhance bioactivity, metabolic stability, and binding affinity to specific protein targets. These derivatives may find applications in treating various diseases, including cancer, inflammation, and infectious diseases .

Agrochemicals and Pesticides

Nitrogen-containing heterocyclic compounds, such as pyrimidines, play a crucial role in designing new pesticides. The trifluoromethyl pyrimidine derivatives have been evaluated for their antifungal and insecticidal properties. Some compounds exhibit promising antifungal activity against pathogens like Botryosphaeria dothidea, Colletotrichum gloeosporioides, and Sclerotinia sclerotiorum. Additionally, they show moderate insecticidal activity against pests like Mythimna separata and Spodoptera frugiperda .

Fluorine Chemistry and C–F Bond Activation

The trifluoromethyl group is a valuable fluorine-containing motif. Researchers have utilized it in C–F bond activation reactions, including anionic and cationic substitutions, ipso-substitutions, and defluorinative functionalizations. The unique reactivity of this group allows for the synthesis of diverse compounds with potential applications in materials science, pharmaceuticals, and agrochemicals .

Anti-Cancer Agents

Incorporating the trifluoromethyl moiety into molecules has led to promising anti-cancer compounds. While 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde itself may not be directly used as an anti-cancer drug, its derivatives could serve as building blocks for more potent agents. Researchers explore their effects on cancer cell lines, aiming to improve selectivity and efficacy.

Organic Synthesis and Cascade Reactions

Researchers have serendipitously discovered cascade reactions involving trifluoromethyl compounds. For instance, one-pot reactions of 1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde derivatives with other reagents have led to the synthesis of DNA-targeting agents. These unexpected transformations open up new avenues for organic synthesis and functionalization .

Materials Science and Fluorinated Building Blocks

The trifluoromethyl group contributes to the design of novel materials. Researchers use it as a building block to create functionalized molecules, polymers, and supramolecular assemblies. These materials find applications in areas such as organic electronics, sensors, and catalysis .

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Future research directions may include the development of new and creative approaches to broaden the scope of trifluoromethylation initiations, morphologies, and applications . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-4(3-11)1-2-9-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKACKKAIKLQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-1H-pyrazole-5-carbaldehyde

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